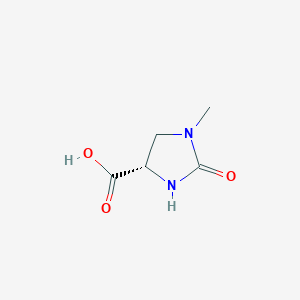

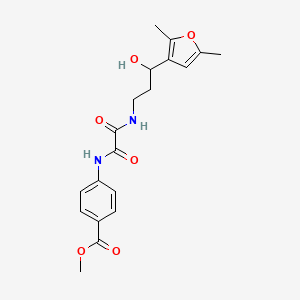

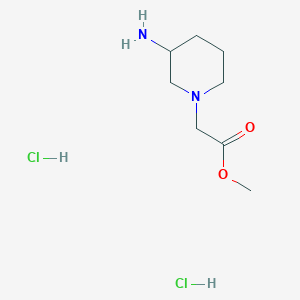

![molecular formula C11H15BClNO4 B2479516 (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid CAS No. 2377606-03-4](/img/structure/B2479516.png)

(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid, also known as Boc-protected 5-chloro-ortho-boronic acid, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been found to possess unique properties that make it a promising candidate for the development of novel therapeutics.

科学的研究の応用

Enantioselective Syntheses of Amino Acids

- Research Insight : This compound has been utilized in the enantioselective synthesis of mesityl-substituted amino acids. These amino acids were synthesized in enantiomerically pure form using techniques such as asymmetric epoxidation and aminohydroxylation (Medina et al., 2000).

N-tert-Butoxycarbonylation of Amines

- Research Insight : The compound plays a role in the N-tert-butoxycarbonylation of amines. This process is significant in the protection of amine groups, crucial for peptide synthesis (Heydari et al., 2007).

Synthesis of Alpha-Amino-Acid Derivatives

- Research Insight : It has been used in the synthesis of alpha-amino-acid derivatives through reactions with enolates of alpha-unsubstituted carboxamides (Villalgordo et al., 1996).

Labeling Agents in Radiotherapy

- Research Insight : This compound has applications in the labeling of biologically active compounds for radiotherapy, particularly in the context of boronic acid adducts of radioactive isotopes of rhenium dioxime complexes (Francesconi & Treher, 1990).

Deprotection of tert-Butoxycarbonyl Group

- Research Insight : The deprotection of the tert-butoxycarbonyl (BOC) group, a common protective group in peptide synthesis, can be achieved using boron trifluoride etherate and involves derivatives of this compound (Evans et al., 1997).

Asymmetric Hydrogenation of Enamine Esters

- Research Insight : The compound is used in the asymmetric hydrogenation of enamine esters for the preparation of beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

Synthesis of Biologically Active Compounds

- Research Insight : It is involved in the synthesis of 3-amino-3-aryl-2-oxindoles, compounds with biological activity, using a Rh-catalyzed addition of arylboronic acids (Marques & Burke, 2016).

作用機序

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes, including the inhibition of serine proteases and the modulation of protein function .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed throughout the body, and they are primarily excreted unchanged in the urine .

Result of Action

Boronic acids are known to exert various biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

The action of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and reactivity of boronic acids . Additionally, the presence of certain ions or molecules can influence the compound’s efficacy .

特性

IUPAC Name |

[3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-5-7(12(16)17)4-8(13)6-9/h4-6,16-17H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIDKPOOUZOBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

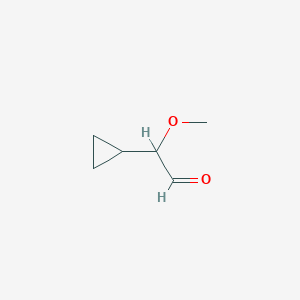

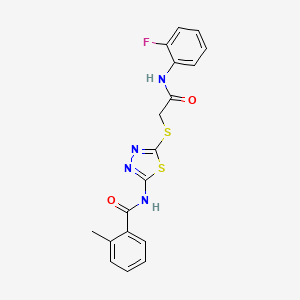

![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)

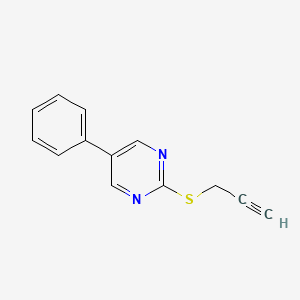

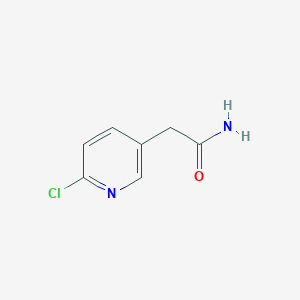

![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)

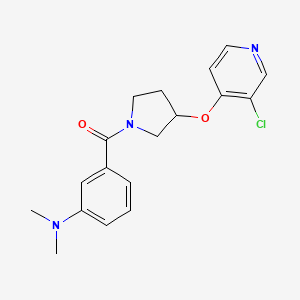

![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)

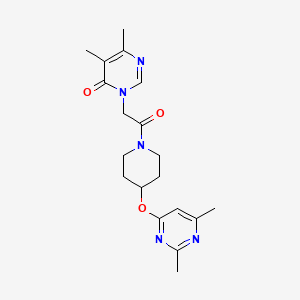

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)